molecular formula C18H19N5O3 B5668997 N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide

Cat. No. B5668997
M. Wt: 353.4 g/mol
InChI Key: YHMDKGWZSCMRCE-UKRRQHHQSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, which shares a structural similarity with our compound of interest, involves palladium-catalyzed C−C coupling reactions. This method demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of specific conditions and catalysts in obtaining the desired product with potential antitumor activity (Taylor & Patel, 1992).

Molecular Structure Analysis

The investigation into N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, through reactions leading to novel isoxazolines and isoxazoles, underscores the compound's molecular flexibility and potential for diversification. Such studies are crucial for understanding the molecular geometry, electronic distribution, and potential functional sites for biological interaction (Rahmouni et al., 2014).

Chemical Reactions and Properties

Further exploration into the chemical reactivity and properties of pyrazolo[3,4-d]pyrimidine derivatives, as well as their antimicrobial evaluation, reveals the compound's capability to undergo various chemical reactions. These include formation of bis-α,β-unsaturated ketones and subsequent reactions leading to novel compounds with antimicrobial properties (Altalbawy, 2013).

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-4-5-16(26-11)13-9-22(10-15(13)20-12(2)24)18(25)14-8-17-19-6-3-7-23(17)21-14/h3-8,13,15H,9-10H2,1-2H3,(H,20,24)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDKGWZSCMRCE-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)C3=NN4C=CC=NC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=NN4C=CC=NC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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